3-((Benzyloxy)carbonyl)-5-phenyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((Benzyloxy)carbonyl)-5-phenyl-3-azabicyclo[311]heptane-1-carboxylic acid is a complex organic compound featuring a bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((Benzyloxy)carbonyl)-5-phenyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid can be achieved through several methods. One approach involves the use of photocatalytic Minisci reactions to introduce various functional groups at the bridgehead position from readily available N-hydroxyphthalimide esters of the corresponding carboxylic acids . This method employs mild conditions and an organic photocatalyst, avoiding the need for an external oxidant .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions would depend on the desired application and the availability of starting materials.
Chemical Reactions Analysis
Types of Reactions
3-((Benzyloxy)carbonyl)-5-phenyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the bicyclic structure or the functional groups attached to it.
Substitution: Substitution reactions, particularly at the bridgehead position, can introduce different substituents to alter the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions. The specific conditions would depend on the desired transformation and the functional groups present in the compound.
Major Products
The major products formed from these reactions would vary based on the specific reagents and conditions used. For example, oxidation might yield compounds with additional oxygen-containing functional groups, while reduction could result in simpler bicyclic structures.
Scientific Research Applications
3-((Benzyloxy)carbonyl)-5-phenyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as a bioisostere for meta-substituted arenes and pyridines.
Materials Science: Its high density and stability make it suitable for use in high-energy density compounds (HEDCs) with low impact sensitivity.
Biological Research: The compound can be used to study the effects of bicyclic structures on biological systems and their potential therapeutic applications.
Mechanism of Action
The mechanism by which 3-((Benzyloxy)carbonyl)-5-phenyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid exerts its effects would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, altering their activity and leading to therapeutic effects. The exact pathways involved would require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.1]heptane Derivatives: These compounds share a similar bicyclic structure but differ in the arrangement of atoms and functional groups.
3-Azabicyclo[3.1.1]heptanes: These compounds are structurally similar and can serve as bioisosteres for meta-substituted benzenes.
Uniqueness
3-((Benzyloxy)carbonyl)-5-phenyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid is unique due to its specific combination of functional groups and bicyclic structure. This uniqueness makes it a valuable compound for various research applications, particularly in the development of new materials and therapeutic agents.
Properties
Molecular Formula |
C21H21NO4 |
---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
5-phenyl-3-phenylmethoxycarbonyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid |
InChI |
InChI=1S/C21H21NO4/c23-18(24)21-12-20(13-21,17-9-5-2-6-10-17)14-22(15-21)19(25)26-11-16-7-3-1-4-8-16/h1-10H,11-15H2,(H,23,24) |
InChI Key |
BBDNRBGMKWMIPA-UHFFFAOYSA-N |
Canonical SMILES |
C1C2(CC1(CN(C2)C(=O)OCC3=CC=CC=C3)C(=O)O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.